Cas no 2812-46-6 (tert-butyl (2S)-pyrrolidine-2-carboxylate)

tert-butyl (2S)-pyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- L-Proline tert-butyl ester
- H-Pro-OtBu (syrup)
- L-Proline t-Butyl Ester
- H-Pro-OtBu
- (S)-tert-Butyl pyrrolidine-2-carboxylate
- tert-Butyl L-prolinate
- tert-butyl pyrrolidine-2-carboxylate
- tert-butyl (2S)-pyrrolidine-2-carboxylate
- EN300-98482
- t-butyl prolinate
- H-L-Pro-OtBu
- L-proline tert.-butyl ester
- MFCD00037879
- H-Pro-OBut
- proline t-butyl ester
- Pro-OtBu
- XJJBXZIKXFOMLP-ZETCQYMHSA-N
- F10828
- 2812-46-6
- L-proline 1,1-dimethylethyl ester
- L-PROLINE-t-BUTYL ESTER
- L-Pro-OtBu
- proline O-t-butyl ester
- AKOS010396102
- L-proline, t-butyl ester
- (s)-proline tert-butyl ester
- L-proline tert. butyl ester
- L-Proline, 1,1-dimethylethyl ester
- M02955
- (S)-pyrrolidine-2-carboxylic acid tert-butyl ester
- proline tert-butyl ester
- (S)-2-tert-butyl pyrrolidine-2-carboxylate
- (5)-tert-butyl pyrrolidine-2-carboxylate
- 1,1-dimethylethyl L-prolinate
- L-proline tert.butyl ester
- L-proline, 1,1 dimethylethyl ester
- AM20090355
- W-107074
- t-Butyl L-prolinate
- NS00083231
- (S)-pyrrolidin-2-carboxylic acid tert-butyl ester
- (S)-proline t-butyl ester
- L-proline-tert-butyl ester
- SCHEMBL40093
- CS-W007677
- proline-tert-butyl ester
- tert-butyl(2S)-pyrrolidine-2-carboxylate
- tert-butyl (S)-pyrrolidine-2-carboxylate
- ALBB-016041
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- MDL: MFCD00037879
- インチ: InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
- InChIKey: XJJBXZIKXFOMLP-ZETCQYMHSA-N
- ほほえんだ: CC(C)(C)OC(=O)[C@@H]1CCCN1
計算された属性
- せいみつぶんしりょう: 171.125929g/mol
- ひょうめんでんか: 0
- XLogP3: 1.1
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 171.125929g/mol
- 単一同位体質量: 171.125929g/mol
- 水素結合トポロジー分子極性表面積: 38.3Ų
- 重原子数: 12
- 複雑さ: 172
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.9950
- ゆうかいてん: 98-103°C
- ふってん: 219.2 ºC
- フラッシュポイント: 86.4 ºC
- 屈折率: 1.454
- PSA: 38.33000
- LogP: 1.40890
- ようかいせい: 使用できません
tert-butyl (2S)-pyrrolidine-2-carboxylate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302,H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: R22;R37/38;R41
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S26;S36/37/39;S45
- 危険レベル:IRRITANT
- リスク用語:R22; R37/38; R41
tert-butyl (2S)-pyrrolidine-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-butyl (2S)-pyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028225-100g |
H-Pro-OtBu |
2812-46-6 | 97% | 100g |
¥1849 | 2023-04-14 | |
abcr | AB152546-25 g |
L-Proline t-butyl ester, 98% (H-L-Pro-OtBu); . |
2812-46-6 | 98% | 25 g |
€153.40 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065333-25g |
tert-butyl (2S)-pyrrolidine-2-carboxylate |
2812-46-6 | 25g |
2568.0CNY | 2021-07-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L51480-25g |
H-Pro-OtBu |
2812-46-6 | 98% | 25g |
¥427.0 | 2022-04-27 | |
TRC | P755870-5g |
L-Proline tert-Butyl Ester |
2812-46-6 | 5g |
$ 305.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295324A-5 g |
L-Proline t-butyl ester, |
2812-46-6 | 5g |
¥1,128.00 | 2023-07-10 | ||
Chemenu | CM251902-25g |
H-Pro-OtBu |
2812-46-6 | 97% | 25g |
$112 | 2021-06-09 | |
Apollo Scientific | OR61281-5g |
tert-Butyl (2S)-pyrrolidine-2-carboxylate |
2812-46-6 | 97% | 5g |
£15.00 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L816738-5g |
L-Proline t-butyl ester |
2812-46-6 | 98% | 5g |
¥334.00 | 2022-01-14 | |
abcr | AB152546-100 g |
L-Proline t-butyl ester, 98% (H-L-Pro-OtBu); . |
2812-46-6 | 98% | 100 g |
€414.20 | 2023-07-20 |
tert-butyl (2S)-pyrrolidine-2-carboxylate 関連文献
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K. L. Agarwal,G. W. Kenner,R. C. Sheppard J. Chem. Soc. C 1969 2213
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Ana Maria Faisca Phillips,Armando J. L. Pombeiro Org. Biomol. Chem. 2020 18 7026
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3. Use of NN′-isopropylidene dipeptides in peptide synthesisPaul M. Hardy,David J. Samworth J. Chem. Soc. Perkin Trans. 1 1977 1954
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4. Evaluation of the equilibrium and activation parameters for the interconversion of the conformational isomers of some N-acylprolines by nuclear magnetic resonance spectroscopyHernani L. Maia,Keith G. Orrell,H. N. Rydon J. Chem. Soc. Perkin Trans. 2 1976 761
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H. L. Maia,K. G. Orrell,H. N. Rydon J. Chem. Soc. D 1971 1209
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6. Unconventional nucleotide analogues. Part XIV. (2S,4S)-2-Hydroxy-methyl- and 2-carboxy-4-(pyrimidin-1-yl)pyrrolidinesFrans M. Kaspersen,Upendra K. Pandit J. Chem. Soc. Perkin Trans. 1 1975 1798
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7. Synthesis of human growth hormone-(27–44)-octadecapeptide and some smaller fragment peptidesFrancesco Chillemi J. Chem. Soc. Perkin Trans. 1 1981 1913
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8. Amino-acids and peptides. Part 21. Synthesis of a congener of the cyclohexadepsipeptide antibiotic, monamycinCedric H. Hassall,William H. Johnson,Colin J. Theobald J. Chem. Soc. Perkin Trans. 1 1979 1451
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9. The synthesis of peptide β-lactams as potential protease inhibitorsClifford J. Wharton,Roger Wrigglesworth,Michael Rowe J. Chem. Soc. Perkin Trans. 1 1984 29
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10. Endoannular interactions in cysteine-containing cyclotripeptides: one-step synthesis and crystal structure of a tetracyclic aza-cyclolGiancarlo Zanotti,Francesco Pinnen,Gino Lucente,Silvio Cerrini,Enrico Gavuzzo J. Chem. Soc. Perkin Trans. 1 1988 2647
tert-butyl (2S)-pyrrolidine-2-carboxylateに関する追加情報
Introduction to Tert-butyl (2S)-pyrrolidine-2-carboxylate (CAS No. 2812-46-6)
Tert-butyl (2S)-pyrrolidine-2-carboxylate, with the chemical formula C₉H₁₄NO₂ and CAS number 2812-46-6, is a chiral auxiliary and building block widely utilized in the pharmaceutical and chemical industries. This compound, featuring a (2S)-pyrrolidine-2-carboxylate moiety, has garnered significant attention due to its role in the synthesis of biologically active molecules. The tert-butyl group enhances stability and reactivity, making it a valuable intermediate in organic synthesis.
The significance of (2S)-pyrrolidine-2-carboxylate lies in its stereochemical properties, which are crucial for the development of enantiomerically pure drugs. Chiral centers play a pivotal role in drug efficacy and safety, as different enantiomers can exhibit distinct pharmacological profiles. The (S)-configuration of this compound has been extensively studied for its applications in asymmetric synthesis, where it serves as a key scaffold for constructing complex molecular architectures.
In recent years, advancements in synthetic methodologies have further highlighted the utility of tert-butyl (2S)-pyrrolidine-2-carboxylate. Researchers have leveraged this compound to develop novel catalysts and ligands that facilitate highly efficient enantioselective reactions. For instance, transition metal-catalyzed cross-coupling reactions involving this scaffold have enabled the rapid construction of intricate heterocyclic systems, which are prevalent in modern medicinal chemistry.
The pharmaceutical industry has particularly benefited from the use of tert-butyl (2S)-pyrrolidine-2-carboxylate in drug discovery. Its incorporation into lead compounds has led to the identification of potent inhibitors targeting various therapeutic areas, including oncology, neurology, and inflammation. The versatility of this intermediate allows for modifications at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.
One notable application of (2S)-pyrrolidine-2-carboxylate derivatives is in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in numerous biological pathways, making them attractive targets for drug development. By utilizing tert-butyl (2S)-pyrrolidine-2-carboxylate as a chiral building block, researchers have been able to design inhibitors with high specificity and affinity. These inhibitors have shown promise in preclinical studies for treating conditions such as cancer and infectious diseases.
The role of tert-butyl (2S)-pyrrolidine-2-carboxylate extends beyond pharmaceuticals into materials science and agrochemicals. Its structural features make it a suitable precursor for synthesizing polymers with tailored properties, including biodegradability and mechanical strength. Additionally, derivatives of this compound have been explored as intermediates in the production of pesticides and herbicides, contributing to sustainable agricultural practices.
Recent research has also focused on green chemistry approaches to enhance the synthesis of tert-butyl (2S)-pyrrolidine-2-carboxylate. Innovations in catalytic systems and solvent-free reactions have reduced environmental impact while improving yield and purity. These advancements align with global efforts to promote sustainable chemical manufacturing processes.
The future prospects of (2S)-pyrrolidine-2-carboxylate derivatives remain promising, with ongoing studies exploring their potential in nanotechnology and biomedicine. For instance, functionalized pyrrolidine moieties have been incorporated into drug delivery systems, improving bioavailability and targeted therapy. Such developments underscore the compound's versatility and its potential to address unmet medical needs.
In conclusion, tert-butyl (2S)-pyrrolidine-2-carboxylate (CAS No. 2812-46-6) is a multifaceted compound with broad applications across multiple industries. Its stereochemical precision and structural adaptability make it an indispensable tool for synthetic chemists and pharmaceutical researchers. As scientific understanding progresses, the utility of this compound is expected to expand further, driving innovation in medicine and materials science.
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